molecular formula C9H14N2S B2533562 2-(5-Methyl-1,3-thiazol-2-yl)piperidine CAS No. 1249785-81-6

2-(5-Methyl-1,3-thiazol-2-yl)piperidine

Cat. No. B2533562
CAS RN: 1249785-81-6
M. Wt: 182.29
InChI Key: XCHXNLPEYKHWFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(5-Methyl-1,3-thiazol-2-yl)piperidine” is a compound that contains a piperidine ring, which is a six-membered heterocyclic ring with one nitrogen atom . The compound also contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The molecular formula of the compound is C10H15N3OS .


Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves coupling reactions . For example, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield intermediate compounds. These intermediates can then be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the compound, while the 1H-NMR and 13C-NMR spectra can provide information about the hydrogen and carbon environments in the molecule .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be influenced by the presence of the carbonyl or thiocarbonyl group. The characteristic 1H-NMR chemical shift values of the carboxamide/thiocarboxamide amido N-Hs and the protons at positions 2 and 6 on the piperidine ring are significantly affected by the carbonyl or thiocarbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus, while the solubility can be determined using solubility tests .

Scientific Research Applications

Agrochemicals and Pesticides

Thiazole derivatives, including “2-(5-Methyl-1,3-thiazol-2-yl)piperidine,” find applications in agrochemicals and pesticides. These compounds exhibit antifungal and herbicidal properties. Researchers have synthesized various thiazole-based molecules and evaluated their efficacy against plant pathogens and weeds . The compound’s mode of action may involve disrupting essential biological processes in pests or pathogens.

Pharmaceuticals and Drug Design

Thiazoles are essential scaffolds in medicinal chemistry. “this compound” and related compounds have been investigated for their pharmacological activities. Notably:

Industrial Applications

Thiazoles contribute to various industrial processes:

Chemical Modification and Structure-Activity Relationships

Scientists modify thiazole derivatives at different positions to create novel molecules with improved properties. Structure-activity relationship studies guide the design of more potent and selective compounds.

Safety and Hazards

While specific safety and hazard information for “2-(5-Methyl-1,3-thiazol-2-yl)piperidine” is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .

properties

IUPAC Name

5-methyl-2-piperidin-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c1-7-6-11-9(12-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHXNLPEYKHWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.